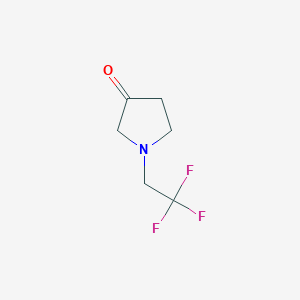

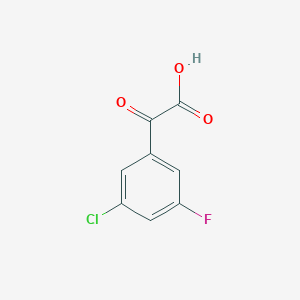

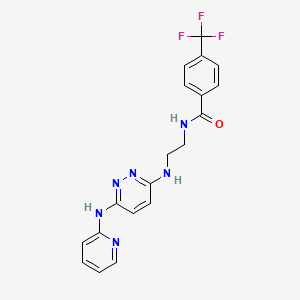

![molecular formula C16H14N4O3S B2688784 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide CAS No. 2034427-98-8](/img/structure/B2688784.png)

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzo[c][1,2,5]thiadiazole is a motif that has been extensively researched for use in photovoltaics or as fluorescent sensors . It is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms .

Synthesis Analysis

The synthesis of compounds based on the benzo[c][1,2,5]thiadiazole motif often involves introducing an electron-deficient monomer into a 2D framework .Molecular Structure Analysis

The structure of compounds containing the benzo[c][1,2,5]thiadiazole motif is typically established by means of an elemental analysis, high-resolution mass spectrometry, NMR, IR, UV spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Compounds based on the benzo[c][1,2,5]thiadiazole motif have been used as potential visible-light organophotocatalysts . They have been validated using a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes as a test reaction .Physical And Chemical Properties Analysis

Compounds based on the benzo[c][1,2,5]thiadiazole motif exhibit high stability, high porosity, and high fluorescence performance .Scientific Research Applications

Detection of Primary Aromatic Amines

This compound is used in the construction of fluorescent ultrathin covalent triazine framework (F-CTF) nanosheets . These nanosheets are highly sensitive and selective luminescent probes for detecting primary aromatic amines (PAAs), a class of persistent and highly toxic organic pollutants . The F-CTF-3 nanosheet exhibits high stability, high porosity, and high fluorescence performance .

Photocatalyst-free Visible-light Triggered Amination

The compound is used in photocatalyst-free, visible-light promoted, direct conversion of C (sp2)–H to C (sp2)–N method . This method is used for the amination of benzothiadiazole with secondary amines in an atom economical fashion .

Photovoltaic Applications

The compound is used in donor-acceptor-donor (D-A-A) structures with 2,1,3-benzothiadiazole as an internal acceptor and the 4 (7)-cyanogroup as anchor acceptor . These structures have been investigated for various photovoltaic applications such as dye-sensitized solar cells (DSSCs) and organic light emitting diodes (OLEDs) .

Cancer Photodynamic Therapy

The compound is used in the development of lysosome and mitochondria dual-targeting photosensitizers . These photosensitizers emit near-infrared (NIR) light, generate active oxygen efficiently, and have good phototoxicity and biocompatibility . They are very popular in the field of image-guided cancer photodynamic therapy (PDT) .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(2,1,3-benzothiadiazol-4-yl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3S/c21-16(18-12-2-1-3-13-15(12)20-24-19-13)10-4-5-14(17-8-10)23-11-6-7-22-9-11/h1-5,8,11H,6-7,9H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQGRHBTVIRJQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC=CC4=NSN=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

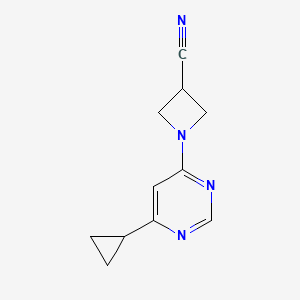

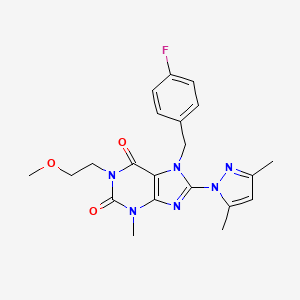

![1-[1-(2,2,2-Trifluoroacetyl)-1,4-diazaspiro[5.5]undecan-4-yl]prop-2-en-1-one](/img/structure/B2688702.png)

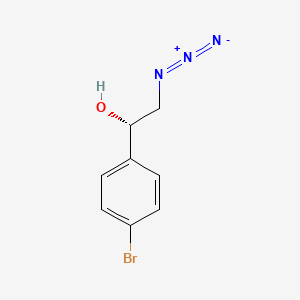

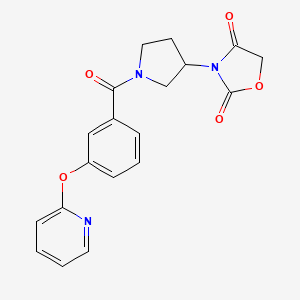

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2688704.png)

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/no-structure.png)

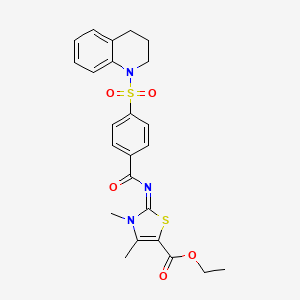

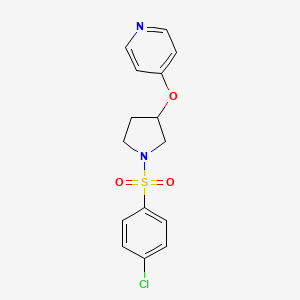

![4-tert-butyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2688721.png)